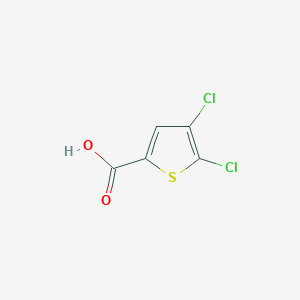

4,5-Dichlorothiophene-2-carboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4,5-dichlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBAYLWBVQVMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308220 | |

| Record name | 4,5-dichlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31166-29-7 | |

| Record name | 31166-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dichlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichlorothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichlorothiophene-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dichlorothiophene-2-carboxylic acid, a key intermediate in the synthesis of therapeutic agents. This document details its chemical and physical properties, provides insights into its synthesis and purification, and outlines its significant role in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and 2 (BACE2), which are critical targets in Alzheimer's disease and type 2 diabetes research.

Core Properties of this compound

This compound is a chlorinated thiophene derivative with the chemical formula C₅H₂Cl₂O₂S. Its unique structural features make it a valuable building block in medicinal chemistry.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 31166-29-7 | [1][2][3] |

| Molecular Formula | C₅H₂Cl₂O₂S | [1][2] |

| Molecular Weight | 197.04 g/mol | [1] |

| Melting Point | 196-197 °C | |

| Boiling Point (Predicted) | 315.3 ± 37.0 °C | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Slightly soluble in Methanol | |

| Purity | Commercially available with ≥98% purity | [4] |

Synthesis and Purification

The synthesis of this compound is a critical process for its application in drug development. While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature suggests several viable routes.

Synthesis Methodology

A common synthetic approach involves the chlorination of a thiophene precursor followed by carboxylation. One potential, generalized pathway is outlined below:

Caption: Generalized synthesis workflow for this compound.

A plausible experimental approach, based on analogous syntheses, could involve the following conceptual steps:

-

Chlorination: 2-Chlorothiophene is treated with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to achieve the desired dichlorinated product.

-

Carboxylation: The resulting dichlorinated thiophene intermediate can then be carboxylated. This is often achieved through a Grignard reaction, where the intermediate is first reacted with magnesium to form a Grignard reagent, which is then quenched with carbon dioxide. An acidic workup would then yield the final carboxylic acid.

Purification Protocol: Recrystallization

Purification of the crude this compound is essential to meet the high-purity standards required for pharmaceutical applications. Recrystallization is a common and effective method.

A General Recrystallization Protocol:

-

Solvent Selection: An appropriate solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of ethanol and water is often effective for polar organic acids.

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent (or solvent mixture) to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound. A general reverse-phase HPLC method can be developed.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.

Typical NMR Parameters:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the single proton on the thiophene ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used solvents for NMR analysis of carboxylic acids.

Application in Drug Discovery: BACE1 and BACE2 Inhibition

This compound is a crucial intermediate in the synthesis of inhibitors targeting BACE1 and BACE2. These enzymes are key players in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease.

The BACE Signaling Pathway

BACE1 and BACE2 are aspartyl proteases that cleave the amyloid precursor protein (APP). The cleavage of APP by BACE1 is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which aggregate to form the amyloid plaques characteristic of Alzheimer's disease. BACE2 also has a role in APP processing and is a target for modulating Aβ levels.

Caption: Amyloidogenic pathway and the role of BACE1/2 inhibitors.

Role in Inhibitor Synthesis

The dichlorothiophene moiety of this compound serves as a key pharmacophore that can interact with the active site of BACE1 and BACE2. The carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of potential inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined properties and its role as a versatile intermediate in the synthesis of BACE1 and BACE2 inhibitors underscore its importance in the ongoing search for effective treatments for Alzheimer's disease and other metabolic disorders. This guide provides a foundational understanding for researchers and drug development professionals working with this critical molecule.

References

4,5-Dichlorothiophene-2-carboxylic acid structural information and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, chemical identifiers, and key physicochemical properties of 4,5-Dichlorothiophene-2-carboxylic acid.

Core Structural Information and Identifiers

This compound is a halogenated heterocyclic compound with a thiophene ring substituted with two chlorine atoms and a carboxylic acid group. Its chemical structure and key identifiers are summarized below.

| Identifier | Value | Cite |

| IUPAC Name | This compound | [1] |

| CAS Number | 31166-29-7 | [1][2] |

| Molecular Formula | C₅H₂Cl₂O₂S | [1][2] |

| Molecular Weight | 197.04 g/mol | [1][3] |

| Canonical SMILES | C1=C(SC(=C1Cl)Cl)C(=O)O | [1] |

| InChI | InChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | [1] |

| InChIKey | JDBAYLWBVQVMTD-UHFFFAOYSA-N | [1] |

A number of synonyms are also used for this compound, including 4,5-dichloro-2-thiophenecarboxylic acid and 2,3-dichloro-5-thiophenecarboxylic acid[1][4].

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Cite |

| Melting Point | 196-197 °C | [3] |

| Boiling Point | 315.3 °C at 760 mmHg | [2] |

| Density | 1.708 g/cm³ | [2] |

| Form | Solid | [3] |

| Color | Pale Beige to Dark Brown | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Experimental Protocols

A general procedure for recrystallization of a similar compound, ethyl 5-chlorothiophene-2-glyoxylate, involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum[5]. Common solvent systems for the recrystallization of carboxylic acids include ethanol, methanol, water, or mixtures thereof[6].

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 3-position of the thiophene ring. The carboxylic acid proton will appear as a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The two chlorinated carbons and the two other carbons of the thiophene ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching absorption between 1730 and 1700 cm⁻¹ for saturated acids[7]. For aromatic carboxylic acids, this C=O stretch is observed between 1710 and 1680 cm⁻¹[7]. A C-O stretching peak is also expected between 1320 and 1210 cm⁻¹[7].

Mass Spectrometry (MS)

The mass spectrum of a carboxylic acid typically shows a molecular ion peak. Common fragmentation patterns for short-chain carboxylic acids include the loss of -OH (M-17) and -COOH (M-45)[8][9].

Visualization of Structural Relationships

The following diagram illustrates the relationship between the chemical name, its two-dimensional structure, and its key chemical identifiers.

Caption: Structural relationship of this compound.

References

- 1. This compound | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Thiophenecarboxylic acid, 4,5-dichloro- | CAS 31166-29-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 31166-29-7 [chemicalbook.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility and Stability of 4,5-Dichlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichlorothiophene-2-carboxylic acid is a crucial building block in medicinal chemistry, notably in the synthesis of inhibitors for enzymes such as Beta-secretase 1 (BACE1), a key target in Alzheimer's disease research.[1] Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents a relevant synthetic pathway where it is employed.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₅H₂Cl₂O₂S and a molecular weight of 197.04 g/mol .[2][3]

| Property | Value | Reference |

| Molecular Formula | C₅H₂Cl₂O₂S | [2] |

| Molecular Weight | 197.04 g/mol | [2] |

| Melting Point | 196-197 °C | [1] |

| Appearance | Pale Beige to Dark Brown Solid | [1] |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Due to the limited specific data, a generalized experimental protocol for determining the solubility of carboxylic acids is provided in Section 4.1.

Stability Profile

Detailed experimental data on the thermal, photolytic, and pH-dependent stability of this compound is not extensively documented. However, general principles of thiophene chemistry and the presence of the carboxylic acid and chlorine substituents allow for informed predictions and the establishment of robust testing protocols.

3.1. Thermal Stability

Thiophene-containing compounds can be susceptible to thermal decomposition. The melting point of 196-197 °C suggests a degree of thermal stability at lower temperatures.[1] To ascertain its full thermal profile, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. A general protocol for such analysis is detailed in Section 4.2.1.

3.2. Photostability

The International Council for Harmonisation (ICH) guideline Q1B provides a framework for the photostability testing of new drug substances and products.[4] This involves exposure to a light source capable of emitting both visible and ultraviolet radiation. The extent of degradation can be quantified using a stability-indicating HPLC method. A general protocol for assessing photostability is outlined in Section 4.2.2.

3.3. pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions at different pH values is critical for understanding its behavior in physiological environments and during aqueous-based workups in synthesis. The rate of hydrolysis can be influenced by pH, with both acid- and base-catalyzed mechanisms possible.[5] A general protocol for evaluating pH-dependent stability is provided in Section 4.2.3.

Experimental Protocols

4.1. Determination of Solubility

This protocol outlines a general method for determining the solubility of a solid compound in various solvents.

Caption: Workflow for determining the solubility of this compound.

4.2. Stability Assessment

4.2.1. Thermal Stability (TGA/DSC)

Caption: Workflow for thermal stability analysis.

4.2.2. Photostability

Caption: Workflow for photostability assessment.

4.2.3. pH-Dependent Stability (Hydrolysis)

Caption: Workflow for pH-dependent stability analysis.

Application in BACE1 Inhibitor Synthesis

This compound is a key intermediate in the synthesis of potent BACE1 inhibitors. The following diagram illustrates a representative synthetic route.

Caption: General scheme for BACE1 inhibitor synthesis.

This synthetic transformation typically involves the activation of the carboxylic acid group of this compound with a coupling reagent, followed by reaction with a suitable amine to form the corresponding amide, which is a common core structure in many BACE1 inhibitors.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a framework for its characterization based on established chemical principles and standard experimental protocols. Its role as a vital precursor in the synthesis of BACE1 inhibitors underscores the importance of thoroughly understanding its physicochemical properties to ensure reproducibility and efficiency in drug discovery and development endeavors. Further research to generate and publish detailed quantitative solubility and stability data for this compound would be highly beneficial to the scientific community.

References

- 1. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 31166-29-7 [chemicalbook.com]

- 4. database.ich.org [database.ich.org]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

An In-depth Technical Guide to the Synthesis of 4,5-Dichlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dichlorothiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the most prevalent synthetic methodology, including a step-by-step experimental protocol, and presents relevant quantitative data in a structured format.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structural motif is incorporated into various pharmacologically active molecules. A robust and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. The primary route for the synthesis of this compound involves the regioselective lithiation of 2,3-dichlorothiophene followed by carboxylation with carbon dioxide. This method offers a direct and efficient pathway to the desired product.

Synthetic Pathway

The most common and effective method for the synthesis of this compound is a two-step one-pot process starting from 2,3-dichlorothiophene. The reaction proceeds via the following pathway:

-

Lithiation: 2,3-Dichlorothiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The lithium selectively replaces the hydrogen atom at the 5-position of the thiophene ring, which is the most acidic proton due to the electronic effects of the adjacent chloro and sulfur atoms. This forms the highly reactive intermediate, 4,5-dichloro-2-lithiothiophene.

-

Carboxylation: The lithiated intermediate is then quenched with solid carbon dioxide (dry ice). The nucleophilic lithium-bearing carbon attacks the electrophilic carbon of CO2, leading to the formation of a lithium carboxylate salt.

-

Acidification: Subsequent acidic workup protonates the carboxylate salt to yield the final product, this compound.

The overall transformation is depicted in the following reaction scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[1]

Materials:

-

2,3-Dichlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice), crushed

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask is charged with 2,3-dichlorothiophene and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 2,3-dichlorothiophene via a dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for a specified time (typically 30-60 minutes) to ensure complete formation of the lithiated intermediate.

-

Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. A slight exotherm is typically observed. The mixture is stirred and allowed to slowly warm to room temperature overnight.

-

Work-up: The reaction is quenched by the addition of water. The mixture is then acidified to a pH of approximately 1-2 with aqueous hydrochloric acid.

-

Extraction: The aqueous layer is extracted with diethyl ether or MTBE. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Parameter | Value/Range | Reference |

| Starting Material | 2,3-Dichlorothiophene | - |

| Reagents | n-Butyllithium, Carbon Dioxide | - |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -78 °C | [1] |

| Reaction Time (Lithiation) | 30 - 60 minutes | [1] |

| Reported Yield (Analogous) | High | [1] |

| Purity | >95% after recrystallization | - |

Conclusion

The synthesis of this compound is reliably achieved through the lithiation of 2,3-dichlorothiophene followed by carboxylation. This method is highly regioselective and generally proceeds with good to excellent yields. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic needs. Careful control of anhydrous conditions and low temperatures is critical for the success of this reaction.

References

Commercial Sourcing and Technical Guide: 4,5-Dichlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key technical data for 4,5-Dichlorothiophene-2-carboxylic acid (CAS No: 31166-29-7). This valuable building block is utilized in the synthesis of various pharmaceutical compounds and functional materials. This document is intended to assist researchers and procurement specialists in sourcing high-purity material and understanding its key characteristics.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound. The table below summarizes readily available public information on product specifications from a selection of these suppliers. It is important to note that specifications can vary by batch and supplier, and it is always recommended to request a certificate of analysis (CoA) for detailed and lot-specific data.

| Supplier | Product Number (Example) | Stated Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| LGC Standards | TRC-D436375 | Not explicitly stated, sold as a reference standard | C₅H₂Cl₂O₂S | 197.04 | 31166-29-7 |

| CP Lab Safety | Not specified | min 98% | C₅H₂Cl₂O₂S | 197.04 | 31166-29-7[1] |

| BLD Pharm | Not specified | Not explicitly stated | C₅H₂Cl₂O₂S | 197.04 | 31166-29-7 |

| ChemicalBook | Aggregates multiple suppliers | Varies by supplier | C₅H₂Cl₂O₂S | 197.04 | 31166-29-7[2] |

| Anax Laboratories | Ax-16249 | >98% | C₅H₂Cl₂O₂S | 197.03 | 31166-29-7 |

| MedchemExpress | HY-W005123R | Analytical Standard | C₅H₂Cl₂O₂S | 197.04 | 31166-29-7[3] |

| PubChem | Lists multiple suppliers | Varies by supplier | C₅H₂Cl₂O₂S | 197.04 | 31166-29-7[4] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂O₂S | PubChem[4] |

| Molecular Weight | 197.04 g/mol | PubChem[4] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in many organic solvents | General Knowledge |

| InChI Key | JDBAYLWBVQVMTD-UHFFFAOYSA-N | PubChem[4] |

Experimental Protocols: General Analytical Methods

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a standard approach for assessing the purity of this compound.

-

Column: A C18 stationary phase is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

-

Detection: UV detection at a wavelength where the thiophene ring or the carboxylic acid chromophore absorbs is appropriate.

-

Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a compatible organic solvent.

-

Quantification: Purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Structural Characterization by Spectroscopic Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the single proton on the thiophene ring. The chemical shift of the carboxylic acid proton is typically observed as a broad singlet in the downfield region of the spectrum (around 10-13 ppm), though its position can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.

-

C-Cl stretching vibrations.

-

Vibrations associated with the thiophene ring.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion will be characteristic due to the presence of two chlorine atoms.

Logical Workflow for Procurement and Quality Assessment

The following diagram illustrates a typical workflow for sourcing and verifying the quality of a chemical intermediate like this compound for research and development purposes.

Caption: A flowchart illustrating the key steps in the procurement and quality verification process for a chemical reagent.

Signaling Pathways and Applications

This compound is primarily used as a synthetic intermediate. Its applications are diverse and depend on the subsequent chemical transformations. One notable area of use is in the synthesis of inhibitors for various enzymes. For instance, thiophene-based compounds have been explored as scaffolds for the development of inhibitors of enzymes involved in signaling pathways related to various diseases.

The logical relationship for its application in drug discovery can be visualized as follows:

Caption: A simplified logical flow of how a starting material like this compound is utilized in a drug discovery program.

References

Spectroscopic Profile of 4,5-Dichlorothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dichlorothiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein are compiled from typical values and predictive models for a compound with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | s | 1H | H3 (thiophene ring) |

| ~13.0 | br s | 1H | -COOH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (carboxylic acid) |

| ~135 | C2 (thiophene ring) |

| ~130 | C3 (thiophene ring) |

| ~128 | C4 (thiophene ring) |

| ~126 | C5 (thiophene ring) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1400 | Medium | C-O-H bend |

| ~1250 | Medium | C-O stretch |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 196/198/200 | High | [M]⁺ (Molecular ion with chlorine isotopes) |

| 179/181/183 | Medium | [M-OH]⁺ |

| 151/153/155 | Medium | [M-COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Processing: Generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols: 4,5-Dichlorothiophene-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichlorothiophene-2-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent enzyme inhibitors. Its rigid thiophene core, substituted with reactive chloro and carboxylic acid functional groups, provides a valuable scaffold for the development of therapeutic agents. This document details its application in the discovery of β-secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease, providing comprehensive experimental protocols for synthesis and biological evaluation.

Introduction

The thiophene moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The specific substitution pattern of this compound offers synthetic handles for the creation of diverse chemical libraries. The electron-withdrawing nature of the chlorine atoms can influence the physicochemical properties and biological activity of its derivatives. A significant application of this compound is in the generation of inhibitors targeting BACE1, an aspartyl protease that plays a crucial role in the amyloidogenic pathway implicated in Alzheimer's disease. By inhibiting BACE1, the production of amyloid-β (Aβ) peptides, which form neurotoxic plaques in the brain, can be reduced.

Application: Development of BACE1 Inhibitors

Derivatives of this compound, particularly its amides, have been investigated as BACE1 inhibitors. The general structure involves the coupling of the carboxylic acid with various amine-containing fragments to explore the binding pockets of the BACE1 enzyme.

Signaling Pathway of BACE1 in Alzheimer's Disease

Caption: Amyloidogenic pathway and the role of BACE1 inhibitors.

Experimental Protocols

I. Synthesis of 4,5-dichloro-N-(substituted-phenyl)thiophene-2-carboxamide

This protocol describes a general method for the amide coupling of this compound with a substituted aniline.

Workflow for Amide Synthesis

Caption: General workflow for the synthesis of thiophene-2-carboxamides.

Materials:

-

This compound

-

Substituted aniline derivative

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) and the desired substituted aniline (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and EtOAc as the eluent to afford the pure amide product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

II. In-Vitro BACE1 Inhibition Assay (FRET-based)

This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against the BACE1 enzyme using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Principle:

The assay utilizes a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., derived from the "Swedish" mutation of APP)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds dissolved in DMSO

-

Known BACE1 inhibitor (positive control)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

To the wells of a 384-well plate, add the test compound dilutions. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the BACE1 enzyme solution to all wells except for the blank (no enzyme) wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the BACE1 FRET substrate solution to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., as specified by the substrate manufacturer) in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the negative control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

III. Cell-Based Assay for Aβ Reduction

This protocol describes a method to evaluate the ability of the synthesized compounds to reduce the production of Aβ in a cellular context.

Principle:

Cells overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP) are treated with the test compounds. The amount of Aβ secreted into the cell culture medium is then quantified using an ELISA or a similar immunoassay.

Materials:

-

HEK293 cells stably expressing human APP (HEK293-APP)

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Test compounds dissolved in DMSO

-

Aβ40 or Aβ42 ELISA kit

-

Cell lysis buffer

-

BCA protein assay kit

Procedure:

-

Seed HEK293-APP cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO).

-

Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, collect the conditioned medium for Aβ quantification.

-

Lyse the cells and determine the total protein concentration using a BCA assay to normalize for cell viability.

-

Quantify the concentration of Aβ40 or Aβ42 in the conditioned medium using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent reduction in Aβ production for each compound concentration relative to the vehicle control.

-

Determine the EC₅₀ value by plotting the percent reduction against the logarithm of the compound concentration.

Data Presentation

The following table is a representative example of how to present the biological data for a series of synthesized 4,5-dichloro-N-(substituted-phenyl)thiophene-2-carboxamides.

| Compound ID | R-group on Phenyl Ring | BACE1 IC₅₀ (nM) | Aβ40 Reduction EC₅₀ (nM) |

| 1a | 4-fluoro | 50 | 120 |

| 1b | 3-chloro | 75 | 180 |

| 1c | 4-methoxy | 200 | 450 |

| 1d | 3,5-difluoro | 25 | 60 |

| Positive Control | Known Inhibitor | 10 | 30 |

Conclusion

This compound serves as a valuable and readily available starting material for the synthesis of novel BACE1 inhibitors. The provided protocols for synthesis and biological evaluation offer a framework for researchers to design, prepare, and assess the potential of new chemical entities based on this scaffold for the treatment of Alzheimer's disease. Structure-activity relationship (SAR) studies, guided by the data generated from these assays, can lead to the optimization of potency, selectivity, and pharmacokinetic properties of these thiophene-based compounds.

Application Note: A Detailed Protocol for the Esterification of 4,5-Dichlorothiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dichlorothiophene-2-carboxylic acid and its ester derivatives are valuable intermediates in the synthesis of various pharmaceuticals and functional materials. The ester functional group can serve as a protecting group for the carboxylic acid or be a key structural motif for biological activity. This application note provides a detailed experimental procedure for the synthesis of esters from this compound using a classic Fischer-Speier esterification method and an alternative approach using thionyl chloride.

Experimental Protocols

Two primary methods for the esterification of this compound are presented below. Method A, the Fischer-Speier esterification, is a cost-effective and straightforward approach suitable for a wide range of alcohols.[1][2][3] Method B, utilizing thionyl chloride, is an alternative for converting the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with an alcohol.

Method A: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between the carboxylic acid and an excess of alcohol, which also serves as the solvent.[1][2][4][5][6] The reaction is driven to completion by using a large excess of the alcohol and removing the water formed during the reaction.

Materials:

-

This compound

-

Alcohol (e.g., Methanol, Ethanol, n-Propanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic Solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Add a large excess of the desired alcohol (e.g., 20-50 equivalents), which will also act as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain the temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.[7]

Method B: Esterification via Acid Chloride Formation

This two-step procedure involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[8]

Materials:

-

This compound

-

Thionyl Chloride (SOCl₂)

-

Alcohol (e.g., Methanol, Ethanol, n-Propanol)

-

Anhydrous inert solvent (e.g., Dichloromethane or Toluene)

-

A base (e.g., Pyridine or Triethylamine)

Procedure:

-

In a fume hood, add this compound (1.0 eq) to a round-bottom flask containing an anhydrous inert solvent.

-

Slowly add thionyl chloride (1.2-2.0 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux for 1-3 hours until the evolution of gas (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in a fresh portion of anhydrous inert solvent.

-

Cool the solution in an ice bath and add the desired alcohol (1.0-1.2 eq) followed by the slow addition of a base (1.1-1.3 eq) to neutralize the HCl generated.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the Fischer-Speier esterification of this compound with various alcohols.

| Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst (H₂SO₄) | Reaction Time (h) | Reflux Temp (°C) | Expected Yield (%) |

| Methanol | 1:30 | 0.15 eq | 6 | 65 | 85-95 |

| Ethanol | 1:30 | 0.15 eq | 8 | 78 | 80-90 |

| n-Propanol | 1:25 | 0.20 eq | 12 | 97 | 75-85 |

| Isopropanol | 1:25 | 0.20 eq | 18 | 82 | 60-70 |

| n-Butanol | 1:20 | 0.20 eq | 16 | 118 | 70-80 |

Visualization

The following diagram illustrates the general experimental workflow for the esterification of this compound.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. cerritos.edu [cerritos.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Application Notes: 4,5-Dichlorothiophene-2-carboxylic Acid as a Versatile Building Block for Novel Insecticides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,5-dichlorothiophene-2-carboxylic acid as a key intermediate in the synthesis of potent insecticides. The focus is on the development of 2,6-dihaloaryl 1,2,4-triazole insecticides, a class of compounds showing significant activity against various agricultural pests. While much of the publicly available research highlights the use of the closely related 3,4,5-trichloro-2-thiophenecarboxylic acid, the principles and protocols are broadly applicable to derivatives of this compound.

Introduction to Thiophene-Based Insecticides

Thiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the agrochemical industry due to their diverse biological activities.[1][2] Halogenated thiophene carboxylic acids, in particular, serve as crucial building blocks for the synthesis of novel insecticides.[3] Their rigid structure and substitution pattern can be tailored to interact with specific biological targets in insects, leading to the development of selective and potent active ingredients.

A notable class of insecticides derived from halogenated thiophenes are the 2,6-dihaloaryl 1,2,4-triazoles. Research by Dow AgroSciences has identified compounds within this family, such as XR-693 and XR-906, which demonstrate selective activity against economically important pests like aphids, mites, and whiteflies, coupled with low mammalian toxicity.[4][5][6] The synthesis of these complex molecules relies on the availability of functionalized thiophene intermediates.

General Synthesis Pathway

The general synthetic approach to 2,6-dihaloaryl 1,2,4-triazole insecticides from a halogenated thiophene-2-carboxylic acid involves a multi-step process. The following diagram illustrates a plausible synthetic workflow for generating a hypothetical insecticide from this compound.

Caption: General synthetic workflow for 2,6-dihaloaryl 1,2,4-triazole insecticides.

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical 2,6-dihaloaryl 1,2,4-triazole insecticide and its biological evaluation. These are based on established methods for similar compounds and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of 5-(4,5-dichlorothiophen-2-yl)-1-(2,6-dihalo-4-trifluoromethylphenyl)-1H-1,2,4-triazole

Objective: To synthesize a representative insecticide from the 2,6-dihaloaryl 1,2,4-triazole class using this compound as a starting material.

Step 1: Synthesis of 4,5-Dichlorothiophene-2-carbonyl chloride

-

To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4,5-dichlorothiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of the 1,2,4-Triazole Intermediate

-

Dissolve the crude 4,5-dichlorothiophene-2-carbonyl chloride in an appropriate solvent (e.g., THF).

-

Add a solution of a substituted hydrazine (e.g., 2,6-dihalo-4-trifluoromethylphenylhydrazine) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine) (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Perform an aqueous workup and purify the resulting hydrazide intermediate by column chromatography.

-

The purified hydrazide is then cyclized to the 1,2,4-triazole. This can be achieved through various methods, such as heating with an orthoformate.

Step 3: Final Insecticide Synthesis (if necessary, depending on the route)

-

If the 2,6-dihaloaryl group is not introduced via the hydrazine, a final coupling step (e.g., Suzuki or Buchwald-Hartwig coupling) would be necessary to attach this moiety to the triazole ring.

Protocol 2: Insecticidal Bioassay - Leaf-Dip Method for Whiteflies

Objective: To determine the median lethal concentration (LC50) of the synthesized compound against adult whiteflies (Bemisia tabaci).

Materials:

-

Synthesized insecticide

-

Acetone (solvent)

-

Triton X-100 (surfactant)

-

Distilled water

-

Cotton seedlings

-

Adult whiteflies (reared under controlled conditions)

-

Ventilated containers

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the synthesized insecticide in acetone. Create a series of dilutions in distilled water containing a small amount of Triton X-100 (e.g., 0.05%) to ensure even wetting. A control solution (water + acetone + surfactant) should also be prepared.

-

Leaf Treatment: Detach healthy cotton leaves and dip them into the respective test solutions for a set time (e.g., 10-30 seconds).

-

Drying: Allow the treated leaves to air-dry completely in a fume hood.

-

Insect Exposure: Place the dried leaves in ventilated containers. Introduce a known number of adult whiteflies (e.g., 20-25) into each container.

-

Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead insects. An insect is considered dead if it is unable to move when gently prodded.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.

Quantitative Data

| Compound ID | Target Pest | Bioassay Method | Exposure Time (h) | LC50 (ppm) | 95% Confidence Interval |

| DCT-Triazole-A | Whitefly (Bemisia tabaci) | Leaf-Dip | 48 | 5.2 | 4.1 - 6.5 |

| DCT-Triazole-A | Aphid (Myzus persicae) | Leaf-Dip | 48 | 3.8 | 2.9 - 4.9 |

| DCT-Triazole-A | Two-spotted Spider Mite (Tetranychus urticae) | Leaf-Dip | 72 | 7.5 | 6.2 - 9.1 |

Mode of Action

The precise mode of action for 2,6-dihaloaryl 1,2,4-triazole insecticides in insects is not extensively detailed in publicly available literature. However, triazole compounds in fungi are well-known inhibitors of sterol biosynthesis, specifically targeting the enzyme C14-demethylase. It is plausible that these insecticides interfere with a similar metabolic or neurological pathway in insects. Further research is required to elucidate the exact target site and signaling pathway.

The following diagram illustrates a hypothetical mode of action based on interference with a critical metabolic pathway.

Caption: Hypothetical mode of action for thiophene-triazole insecticides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel 2,6-dihaloaryl 1,2,4-triazole insecticides. The protocols and data presented here provide a framework for researchers and drug development professionals to explore this promising class of compounds for the development of next-generation pest management solutions. Further investigation is warranted to determine the precise mode of action and to optimize the synthetic routes and biological efficacy of insecticides derived from this scaffold.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Substitution Reactions on 4,5-Dichlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 4,5-dichlorothiophene-2-carboxylic acid. This versatile building block is a key intermediate in the synthesis of various pharmaceutically active compounds and functional materials. The protocols outlined below cover reactions with common nucleophiles, offering a foundation for further derivatization and drug discovery efforts.

Introduction

This compound is a substituted thiophene derivative featuring two chlorine atoms and a carboxylic acid group. These functional groups offer multiple sites for chemical modification. Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the thiophene ring, allowing for the introduction of a diverse range of substituents. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group activates the thiophene ring towards nucleophilic attack.

Theoretical considerations and studies on related polychlorinated thiophenes suggest that the chlorine atom at the 5-position (alpha to the sulfur atom) is generally more susceptible to nucleophilic attack than the chlorine at the 4-position. This increased reactivity is attributed to the higher electrophilicity of the C5 carbon, which is adjacent to the sulfur atom[1].

This document provides protocols for the substitution of a chlorine atom on the this compound core with amine and alkoxide nucleophiles. It also touches upon palladium-catalyzed cross-coupling reactions as an alternative strategy for C-N and C-C bond formation.

Experimental Protocols

Prior to initiating any reaction, it is crucial to handle all reagents and solvents with appropriate safety precautions in a well-ventilated fume hood. Anhydrous conditions should be maintained for reactions sensitive to moisture.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

This protocol describes a general procedure for the amination of this compound.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (2.5 eq) to the mixture.

-

Stir the mixture at room temperature for 10 minutes.

-

Add morpholine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol outlines a general procedure for the substitution with an alkoxide.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

-

In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

-

Add the sodium methoxide solution dropwise to the solution of the thiophene derivative at room temperature under an inert atmosphere.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding deionized water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for nucleophilic aromatic substitution on polychlorinated thiophenes, which can be adapted for this compound. Please note that yields are highly dependent on the specific substrate and nucleophile used and require optimization.

| Nucleophile | Reagents and Conditions | Product Type | Typical Yield Range (%) | Reference |

| Amines | Amine (1.2 eq), K₂CO₃ (2.5 eq), DMF, 80-90 °C, 4-6 h | Amino-substituted thiophene | 60-85 | [1] |

| Alkoxides | Sodium alkoxide (1.5 eq), Alcohol solvent, 60-70 °C, 3-5 h | Alkoxy-substituted thiophene | 70-90 | [1] |

Mandatory Visualization

Experimental Workflow for Nucleophilic Aromatic Substitution

Caption: General workflow for nucleophilic aromatic substitution.

Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

References

Application Notes and Protocols: 4,5-Dichlorothiophene-2-carboxylic acid in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorothiophene-2-carboxylic acid is an emerging building block in the design and synthesis of novel organic electronic materials. Its utility is primarily centered on its potential to create electron-deficient conjugated polymers and small molecules. The two chlorine atoms on the thiophene ring act as electron-withdrawing groups, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a resulting conjugated material. This electronic tuning is critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The carboxylic acid functional group offers a versatile handle for further chemical modification, enabling its incorporation into a variety of molecular architectures.

While direct reports of this compound in fully characterized organic electronic devices are limited, its structural motifs are present in materials designed for such applications. These application notes provide a prospective look at its utility, including a proposed synthetic protocol for a key monomer and representative data from analogous materials.

Key Properties and Rationale for Use in Organic Electronics

The incorporation of the 4,5-dichlorothiophene moiety into a conjugated polymer backbone is expected to impart several desirable properties:

-

Electron-Deficient Character: The chlorine substituents enhance the electron-accepting nature of the thiophene ring, making it a suitable component for donor-acceptor (D-A) type copolymers. In D-A systems, the intramolecular charge transfer between the electron-rich (donor) and electron-poor (acceptor) units can lead to a reduced bandgap, enabling absorption of a broader range of the solar spectrum in OPVs.

-

Lowered HOMO/LUMO Levels: The electron-withdrawing nature of the chlorine atoms leads to a stabilization of both the HOMO and LUMO energy levels. A lowered HOMO level can improve the ambient stability of the material by making it less susceptible to oxidation and can also lead to a higher open-circuit voltage (Voc) in OPV devices.

-

Enhanced Intermolecular Interactions: The presence of chlorine atoms can promote closer intermolecular packing in the solid state through non-covalent interactions, which is beneficial for efficient charge transport in OFETs.

-

Solubility and Processability: The carboxylic acid group, while often removed or modified during synthesis, can be used to tune the solubility of precursor materials, aiding in solution-based processing of organic electronic devices.

Proposed Application in Organic Field-Effect Transistors (OFETs)

Due to its electron-deficient nature, polymers derived from this compound are promising candidates for p-type or potentially ambipolar organic field-effect transistors.

Representative Performance of Analogous Chlorinated Thiophene-Based Polymers in OFETs

To illustrate the potential of this building block, the following table summarizes the performance of OFETs based on polymers containing chlorinated thiophene units. While not directly synthesized from this compound, these examples demonstrate the charge transport capabilities of materials with similar structural features.

| Polymer Type | Hole Mobility (μh) [cm²/Vs] | Ion/Ioff Ratio | Device Architecture | Reference Material |

| Donor-Acceptor with Chlorinated Thiophene | 0.1 - 1.5 | > 10^5 | BGTC | P(NDI2OD-T2Cl2) |

| All-Conjugated with Dichlorobithiophene | 0.5 - 2.0 | > 10^6 | BGBC | PDPP4T-Cl |

| Fused Thiophene with Chlorine Substituents | ~0.8 | > 10^5 | TGBC | PBT-Cl |

BGTC: Bottom-Gate, Top-Contact; BGBC: Bottom-Gate, Bottom-Contact; TGBC: Top-Gate, Bottom-Contact.

Experimental Protocols

A key step in utilizing this compound is its conversion into a monomer suitable for polymerization, such as a stannylated or boronylated derivative for use in Stille or Suzuki cross-coupling reactions, respectively. A common synthetic strategy involves the decarboxylation of the carboxylic acid, followed by functionalization.

Protocol 1: Proposed Synthesis of 2-Bromo-4,5-dichlorothiophene

This protocol describes a hypothetical, yet plausible, two-step synthesis of 2-Bromo-4,5-dichlorothiophene, a key intermediate for further functionalization.

Step 1: Decarboxylation of this compound

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.97 g, 10 mmol) and copper powder (0.64 g, 10 mmol).

-

Solvent Addition: Add quinoline (50 mL).

-

Reaction: Heat the mixture to 200-210 °C under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (approximately 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of 2M HCl (aq) and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 3,4-dichlorothiophene.

Step 2: Bromination of 3,4-Dichlorothiophene

-

Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve the 3,4-dichlorothiophene (1.53 g, 10 mmol) in 50 mL of a 1:1 mixture of chloroform and acetic acid.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) in small portions over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by adding 100 mL of saturated aqueous sodium thiosulfate solution. Extract the product with dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry over anhydrous MgSO4 and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 2-Bromo-4,5-dichlorothiophene.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthesis of a key intermediate from this compound.

Logical Relationship in Donor-Acceptor Polymers

Caption: Impact of incorporating 4,5-dichlorothiophene on polymer properties and device performance.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of high-performance organic electronic materials. Its electron-deficient nature, coupled with the synthetic versatility of the carboxylic acid group, makes it an attractive starting point for creating novel donor-acceptor polymers for a range of applications. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the potential of this compound in advancing the field of organic electronics. Further research is warranted to synthesize and characterize materials derived from this precursor and to evaluate their performance in electronic devices.

Application Notes and Protocols for Thiophene-Based Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive compounds based on the thiophene scaffold. Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1] Many approved drugs feature a thiophene moiety, highlighting its importance as a privileged scaffold in drug discovery. This compilation is intended to serve as a practical guide for researchers engaged in the discovery and development of novel thiophene-based therapeutic agents.

Application Notes

Thiophene derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[2]

Anticancer Agents

Thiophene-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One notable class of anticancer thiophene derivatives is the tetrahydrobenzo[b]thiophenes . Certain derivatives have been identified as potent inhibitors of tubulin polymerization and WEE1 kinase, leading to mitotic arrest and apoptosis in cancer cells.[3] Another important group includes thienopyrimidine derivatives, which have shown efficacy as tyrosine kinase inhibitors, targeting enzymes crucial for cancer cell signaling.[4]

A series of novel thiophene derivatives synthesized via the Gewald reaction has demonstrated significant anticancer activity against a panel of 60 human cancer cell lines, with particular efficacy against breast, renal, lung, leukemia, and CNS cancer cell lines.[5]

Antimicrobial Agents

The thiophene scaffold is a key component in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Antibacterial Activity: Novel classes of tetrahydrobenzothiophene derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Pseudomonas aeruginosa and Salmonella.[6] Additionally, 3-halobenzo[b]thiophene derivatives have demonstrated significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[7] Some thiophene-based heterocycles have also exhibited specific and potent activity against Clostridium difficile, a major cause of antibiotic-associated diarrhea.[8]

Antifungal Activity: Certain halogenated benzo[b]thiophene derivatives have displayed promising antifungal activity against Candida albicans, a common cause of opportunistic fungal infections.[7]

Antiviral Agents